2-methyl-2-phenylpropanoic acid
Overview
Description
2-methyl-2-phenylpropanoic acid is an organic compound with the molecular formula C10H12O2. It is a white crystalline solid with a melting point of 80-82°C and a boiling point of 146.5°C . This compound is known for its unique structure, which includes a phenyl group attached to an isobutyric acid moiety. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .
Mechanism of Action
Target of Action
This compound is often used as a unique chemical in early discovery research
Mode of Action
It is known that in organic synthesis, it can be oxidized to 2-phenylacetone , which may further react to form various organic compounds .
Biochemical Pathways
It is known that this compound can be used as a raw material and intermediate in organic synthesis , suggesting it may participate in various biochemical reactions.
Pharmacokinetics
Its water solubility is low , which could impact its bioavailability
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-methyl-2-phenylpropanoic acid. For instance, its stability might be affected by temperature, pH, and light exposure .
Preparation Methods
2-methyl-2-phenylpropanoic acid can be synthesized through several methods. One common synthetic route involves the hydroxycarbonylation of alpha-methyl-styrene using palladium catalysts in the presence of water and butanone . The reaction is carried out under an inert atmosphere in a sealed autoclave at 90°C and 30 bar pressure. The product is then extracted and purified to obtain this compound with a high yield .
Another method involves the reaction of carbon monoxide with 2-Phenyl-1-propene in the presence of a catalyst . This method also provides a high yield of the desired product and is commonly used in industrial production .
Chemical Reactions Analysis
2-methyl-2-phenylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Scientific Research Applications
2-methyl-2-phenylpropanoic acid has several applications in scientific research:
Comparison with Similar Compounds
2-methyl-2-phenylpropanoic acid can be compared with other similar compounds, such as 2-Phenylpropanoic acid and 2-Phenylbutyric acid .
2-Phenylpropanoic acid: This compound has a similar structure but lacks the isobutyric acid moiety.
2-Phenylbutyric acid: This compound has an additional carbon atom in the side chain compared to this compound.
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
2-methyl-2-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEROYLAYAVZNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231907 | |
Record name | 2-Phenylisobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
826-55-1 | |
Record name | 2-Methyl-2-phenylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=826-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylisobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylisobutyric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylisobutyric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28952 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylisobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylisobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENYLISOBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR8HUH2GYK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions a "simplified" process for synthesizing 2-methyl-2'-phenylpropionic acid derivatives. What is significant about this simplification, and how does it contribute to the field?
A: The research article [] highlights a novel process for creating 2-methyl-2'-phenylpropionic acid derivatives, which are structurally similar to 2-Phenylisobutyric acid. This simplified method offers a more efficient and cost-effective way to produce these compounds on an industrial scale. [] This is significant because it paves the way for wider accessibility to these compounds for research and potential development as antihistamines.
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